molecular formula C17H16N4O5S B2939155 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1904410-85-0

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2939155
CAS No.: 1904410-85-0
M. Wt: 388.4
InChI Key: AAHLEUMJOZNTBY-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . Oxadiazole is another heterocyclic compound that also exhibits a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The specific structure of “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” would involve additional functional groups attached to this basic structure.


Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives can vary widely depending on the specific functional groups present in the molecule. For example, N-substituted-β-carbolines were reacted with triethyl phosphonoacetate in dry THF and resulted in the Wittig product .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Compounds related to the specified chemical structure, especially those incorporating isoxazole, oxadiazole, and sulfonamide moieties, have demonstrated significant antimicrobial and antiproliferative activities. For instance, sulfonamide isoxazolo[5,4-b]pyridines have shown antimicrobial activity against strains like Pseudomonas aeruginosa and Escherichia coli, as well as antiproliferative activity towards breast carcinoma cell lines (Poręba et al., 2015). These findings suggest potential applications in developing new antimicrobial agents and cancer therapeutics.

Enzyme Inhibition for Therapeutic Applications

Sulfonamide compounds, including those with oxadiazole derivatives, have been investigated for their enzyme inhibitory properties. This has implications for therapeutic applications, particularly in targeting enzymes crucial for disease progression. For instance, sulfonamide-based 1,3,4-oxadiazole derivatives have shown good anti-inflammatory activity, highlighting their potential in designing anti-inflammatory drugs (Kavitha et al., 2019).

Environmental Degradation of Pharmaceuticals

Research on sulfonamide antibiotics has revealed insights into their environmental degradation. A novel microbial strategy involving ipso-hydroxylation and subsequent fragmentation has been identified for eliminating sulfonamide antibiotics from the environment (Ricken et al., 2013). This highlights the chemical's relevance in studying environmental persistence and degradation pathways of pharmaceuticals.

Antioxidant Activities

Sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) have been synthesized and evaluated for their antioxidant activity, demonstrating the potential of such compounds in oxidative stress-related research and therapy (Padmaja et al., 2014).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c22-27(23,12-3-4-14-11(7-12)5-6-24-14)18-9-16-19-17(21-26-16)13-8-15(25-20-13)10-1-2-10/h3-4,7-8,10,18H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHLEUMJOZNTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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